molecular formula C11H10Cl2N2O3 B3958989 6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one

6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one

Cat. No.: B3958989
M. Wt: 289.11 g/mol
InChI Key: GDAHCVIMQPMWKX-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a dichlorophenyl group and a nitro group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one typically involves the nitration of a precursor compound. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters . The use of continuous flow microreactors also minimizes the generation of waste and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of 6-(2,4-Dichlorophenyl)-5-aminopiperidin-2-one.

    Reduction: Formation of 6-(2,4-Dichlorophenyl)-5-nitropiperidine.

    Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate used in the synthesis of herbicides.

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile:

Uniqueness

6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one is unique due to its combination of a piperidinone ring with both a dichlorophenyl and a nitro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c12-6-1-2-7(8(13)5-6)11-9(15(17)18)3-4-10(16)14-11/h1-2,5,9,11H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAHCVIMQPMWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 6
Reactant of Route 6
6-(2,4-Dichlorophenyl)-5-nitropiperidin-2-one

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